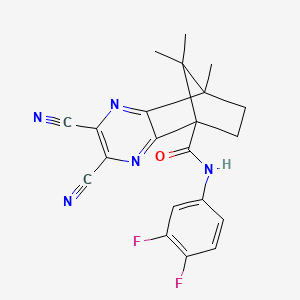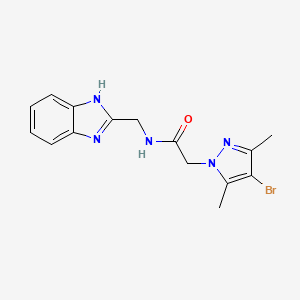
(3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone is a complex organic molecule characterized by its unique structural features It consists of a 3,5-dimethoxyphenyl group and a 6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl group connected via a methanone (carbonyl) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 6-methoxy-2,2,4-trimethylquinoline.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 6-methoxy-2,2,4-trimethylquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This might include continuous flow reactions, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or methoxy-substituted quinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.
Biology
Pharmacology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and quinoline groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxyphenyl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone: Lacks the 6-methoxy group, which may affect its reactivity and biological activity.
(3,5-Dimethoxyphenyl)(6-methoxyquinolin-1(2H)-yl)methanone: Lacks the 2,2,4-trimethyl substitution, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the 3,5-dimethoxyphenyl and 6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl groups in the same molecule imparts unique steric and electronic characteristics, making it distinct from other similar compounds. These features can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications and properties.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone |
InChI |
InChI=1S/C22H25NO4/c1-14-13-22(2,3)23(20-8-7-16(25-4)12-19(14)20)21(24)15-9-17(26-5)11-18(10-15)27-6/h7-13H,1-6H3 |
InChI Key |
VSCGKODYMKHWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC(=CC(=C3)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11052796.png)
![1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11052798.png)
![2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11052809.png)


![8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11052825.png)
![6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052827.png)


![(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052839.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052852.png)
![4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11052853.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole](/img/structure/B11052860.png)

